molecular formula C16H27N5O3 B2964878 8-((3-ethoxypropyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 673493-86-2

8-((3-ethoxypropyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2964878
CAS No.: 673493-86-2
M. Wt: 337.424
InChI Key: PLXUEBPHFNATPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((3-ethoxypropyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H27N5O3 and its molecular weight is 337.424. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of purine derivatives are foundational aspects of research in this area. Studies have explored the synthesis of new purine diones, revealing methods to obtain these compounds through multi-step synthesis processes. For example, one study described the synthesis of 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, showcasing the versatility of purine derivatives synthesis (Ondrej imo, Rybár, & Alföldi, 1995). Another study focused on the synthesis and characterisation of unsymmetrical Schiff bases derived from 3,4-diaminopyridine, highlighting the structural diversity achievable within this class of compounds (E. Opozda, Łasocha, & Barbara Włodarczyk-Gajda, 2006).

Biological Activity and Applications

Purine derivatives have been studied for their biological activities, including potential antiviral and anticancer properties. For instance, certain guanosine analogues in the thiazolo[4,5-d]pyrimidine ring system were synthesized and evaluated for antiviral activity, contributing to the understanding of purine derivatives as potential therapeutic agents (G. D. Kini et al., 1991). Additionally, research on purine-6,8-diones has delved into their ionisation and methylation reactions, shedding light on their chemical behavior and potential for further modification for specific applications (M. Rahat, F. Bergmann, & I. Tamir, 1974).

Molecular Interactions and Structure Analysis

The study of molecular interactions and structure analysis of purine derivatives offers insights into their potential applications in material science and pharmaceutical development. One research effort quantitatively investigated the intermolecular interactions present in a xanthine derivative, providing valuable data for designing new materials with specific properties (R. Shukla et al., 2020).

Properties

IUPAC Name

8-(3-ethoxypropylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O3/c1-5-24-10-6-8-17-15-18-13-12(21(15)9-7-11(2)3)14(22)19-16(23)20(13)4/h11H,5-10H2,1-4H3,(H,17,18)(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXUEBPHFNATPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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